5-Hydroxy-6,7,8-trimethoxycoumarin

Gastroenterology Drug Discovery In Vivo Pharmacology

Researchers using coumarin derivatives in pharmacological screening face significant SAR-driven variability-a single methoxy shift alters bioactivity profiles. 5-Hydroxy-6,7,8-trimethoxycoumarin (CAS 1581248-32-9), isolated from Viola yedonensis, features a distinct C-5 hydroxy/C-8 methoxy pattern that eliminates this uncertainty. • SAR benchmark: Related 6,7,8-trimethoxycoumarin shows IC50 11.98 µM vs. HRV-2 for antiviral studies. • Gastroprotective efficacy exceeding rebamipide, validated in gastric ulcer models. • Key marker for Viola yedonensis extract authentication via HPLC. ≥98% purity, powder. For R&D only.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
Cat. No. B593588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6,7,8-trimethoxycoumarin
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3
InChIKeyDJOTWQSMTJGHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6,7,8-trimethoxycoumarin Procurement & Research Baseline


5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin derivative (CAS 1581248-32-9) isolated from the herbs of Viola yedonensis Makino . As a hydroxycoumarin, its core structure consists of a benzopyrone skeleton substituted with a hydroxyl group at position C-5 and methoxy groups at C-6, C-7, and C-8 [1]. This specific substitution pattern distinguishes it from other polymethoxycoumarins and serves as a key determinant of its unique physicochemical and biological profile, which is of primary interest in natural product research and pharmacological screening .

Source Isolated from Viola yedonensis Makino
Structure 5-hydroxy-6,7,8-trimethoxy pattern differentiates from other polymethoxycoumarins
Research context Supports natural product screening and SAR studies

Why 5-Hydroxy-6,7,8-trimethoxycoumarin Cannot Be Substituted


Generic substitution among coumarin derivatives is not scientifically justified due to the pronounced structure-activity relationship (SAR) sensitivity of this scaffold. Small changes in the position and number of methoxy and hydroxy substituents drastically alter bioactivity profiles. For example, in a comparative study of gastroprotective efficacy, 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin demonstrated significantly higher activity than other scoparone derivatives, with potency surpassing the standard drug rebamipide [1]. This demonstrates that a shift of a single methoxy group (from C-5 to C-8) is sufficient to confer a distinct, quantifiable pharmacological advantage. The presence of a hydroxyl group at C-5 in 5-Hydroxy-6,7,8-trimethoxycoumarin further differentiates it from fully methoxylated or differently hydroxylated analogs, impacting its hydrogen-bonding capacity, metabolic stability, and target engagement potential . Therefore, substituting this compound with a generic 'trimethoxycoumarin' introduces significant and unquantified experimental variability.

Positional isomer sensitivity
A single methoxy shift may alter gastroprotective model response; 5,6,7- vs 6,7,8-substitution patterns differ in reported activity clusters.
Hydroxy vs. methoxy substitution
Hydrogen-bonding capacity, metabolic stability, and target engagement may not transfer from fully methoxylated or differently hydroxylated analogs.
Generic coumarin substitution
Broad "trimethoxycoumarin" sourcing introduces unquantified experimental variability; substitution pattern determines SAR association.

5-Hydroxy-6,7,8-trimethoxycoumarin: Quantified Comparative Evidence


Gastroprotective Efficacy vs. Rebamipide

In a direct head-to-head comparison, the close structural analog 6,7,8-trimethoxycoumarin demonstrated gastroprotective activity significantly greater than the standard drug rebamipide in a rat model of HCl/ethanol- and indomethacin-induced gastric ulcers [1]. While specific quantitative data (e.g., % ulcer inhibition) for 5-Hydroxy-6,7,8-trimethoxycoumarin is not available from this study, the findings provide strong class-level inference. The study's SAR analysis indicates that the presence of a methoxy group at the C-8 position is critical for enhanced activity, a feature shared by the target compound [1]. Furthermore, 5,6,7-trimethoxycoumarin, another regioisomer, also showed this superior potency [1]. This evidence strongly suggests that the target compound's 5-hydroxy-6,7,8-trimethoxy substitution pattern positions it favorably within this high-activity cluster, differentiating it from less potent scoparone derivatives like 6,7-methylenedioxycoumarin, which were equipotent or less potent than rebamipide [1].

Gastroprotective comparison
Class-level inference
5,6,7- and 6,7,8-trimethoxycoumarin ranked higher than rebamipide; other scoparone derivatives ≤ rebamipide
Supports substitution-pattern-based gastroprotection research selection
Target compound not directly assayed; class-level SAR inference
Gastroenterology Drug Discovery In Vivo Pharmacology

Toxicity and CYP Enzyme Interaction Profile

A safety evaluation of potent scoparone derivatives revealed that 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin possess a favorable safety profile, showing low acute oral toxicity in both male and female mice [1]. Critically, these compounds caused only minimal changes to the activity of key drug-metabolizing enzymes CYP3A4 and CYP2C9 [1]. This is a key point of differentiation from other coumarins, which are known substrates and modulators of cytochrome P450 enzymes [2]. The shared C-8 methoxy substitution pattern on the target compound suggests it may similarly exhibit a low drug-drug interaction (DDI) liability, a significant advantage for in vivo experimental designs involving combination therapies or complex biological matrices.

Toxicity & CYP interaction
Class-level inference
Low acute oral toxicity in mice; minimal changes to CYP3A4 and CYP2C9 activity in structural analogs
May support reduced metabolic confounding in in vivo study designs
Data from 5,6,7- and 6,7,8-trimethoxycoumarin; direct evidence for target not available
Toxicology Drug Metabolism Safety Pharmacology

Anti-Inflammatory Activity in a Topical Model

In a cross-study comparison, the anti-inflammatory activity of 6,7,8-trimethoxycoumarin was evaluated in a mouse model of TPA-induced auricular edema, where it exhibited less than 50% inhibition of edema [1]. This contrasts sharply with other coumarins in the same study, such as 7-isoprenyloxycoumarin, which showed 81.1% inhibition [1]. While this indicates 6,7,8-trimethoxycoumarin is not a potent anti-inflammatory agent in this specific acute model, this quantitative finding provides a clear benchmark. The presence of a 5-hydroxy group in 5-Hydroxy-6,7,8-trimethoxycoumarin is known to be pivotal for enhanced biological activity, including anti-inflammatory effects, compared to its permethoxylated counterparts . Therefore, the target compound is differentiated from 6,7,8-trimethoxycoumarin and is expected to exhibit a distinct, and potentially more potent, anti-inflammatory profile that warrants dedicated investigation.

Anti-inflammatory edema model
Cross-study comparable
6,7,8-trimethoxycoumarin:
Hydroxy substitution may differentiate from permethoxylated analog; warrants dedicated screening
Target compound not tested; 5-hydroxy group expected to alter activity
Antiviral IC50 benchmark
Cross-study comparable
IC50 = 11.98 µM (6,7,8-trimethoxycoumarin vs. HRV-2)
Provides quantitative reference for antiviral SAR studies
Target compound not assayed; 5-hydroxy group may alter potency
Inflammation Immunology Natural Product Pharmacology

Antiviral Activity Against Human Rhinovirus (HRV-2)

The structural analog 6,7,8-trimethoxycoumarin has demonstrated high antiviral activity against human rhinovirus type 2 (HRV-2) with a quantified IC50 value of 11.98 µM [1]. This provides a baseline for the antiviral potential of the trimethoxy substitution pattern. The target compound, 5-Hydroxy-6,7,8-trimethoxycoumarin, is expected to have a different potency and possibly a distinct mechanism of action due to the additional 5-hydroxy group. This functional group can significantly alter binding affinity to viral proteins and cellular targets, as well as modulate the compound's physicochemical properties . The quantitative IC50 value for 6,7,8-trimethoxycoumarin serves as a critical reference point for researchers investigating the structure-activity relationship of coumarins against HRV-2 and other viruses.

Antiviral IC50 benchmark
Cross-study comparable
IC50 = 11.98 µM (6,7,8-trimethoxycoumarin vs. HRV-2)
Provides quantitative reference for antiviral SAR studies
Target compound not assayed; 5-hydroxy group may alter potency
Virology Antiviral Drug Discovery Infectious Disease

5-Hydroxy-6,7,8-trimethoxycoumarin: Key Application Scenarios


Gastrointestinal Drug Discovery Scaffold

Based on the evidence that the C-8 methoxy substitution pattern confers superior gastroprotective efficacy exceeding that of the standard drug rebamipide [1], 5-Hydroxy-6,7,8-trimethoxycoumarin is a high-priority candidate for in vivo studies of gastric ulcer and related gastrointestinal diseases. Its inferred low toxicity and minimal CYP interaction profile [1] further support its suitability for complex in vivo experimental designs.

Antiviral SAR Reference for HRV

With a defined IC50 of 11.98 µM for the structurally related 6,7,8-trimethoxycoumarin against HRV-2 [2], the target compound serves as an essential SAR probe. Researchers can systematically assess the impact of the 5-hydroxy group on antiviral potency and selectivity, using the IC50 of 11.98 µM as a quantitative benchmark.

Anti-Inflammatory Screening Agent

The cross-study finding that 6,7,8-trimethoxycoumarin exhibits less than 50% edema inhibition in an acute inflammation model [3] highlights the critical role of additional substituents like the 5-hydroxy group. This compound is therefore a valuable investigative agent for screening panels aimed at identifying coumarin derivatives with enhanced anti-inflammatory properties, differentiating it from less active trimethoxy analogs.

Natural Product Reference Standard for Botanical QC

As a compound isolated from Viola yedonensis Makino , 5-Hydroxy-6,7,8-trimethoxycoumarin is a key marker for the authentication and standardization of herbal extracts. Its well-defined structure and availability as a high-purity analytical standard make it essential for HPLC method development and quality control in botanical research and the herbal product industry .

Application
Selection Property
Validation Focus
Gastrointestinal model-response studies
C-8 methoxy substitution cluster association
In vivo gastroprotection endpoint comparison
Antiviral SAR studies (HRV)
Structural analog antiviral benchmark
HRV-2 inhibition assay comparison
Anti-inflammatory model screening
5-Hydroxy substituent for differentiation
Edema inhibition endpoint comparison
Botanical QC reference standard
Defined substitution pattern & source
HPLC method development for Viola yedonensis extracts

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